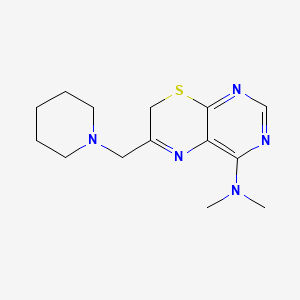

7H-Pyrimido(4,5-b)(1,4)thiazin-4-amine, N,N-dimethyl-6-(1-piperidinylmethyl)-

CAS No.: 80949-15-1

Cat. No.: VC17133753

Molecular Formula: C14H21N5S

Molecular Weight: 291.42 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 80949-15-1 |

|---|---|

| Molecular Formula | C14H21N5S |

| Molecular Weight | 291.42 g/mol |

| IUPAC Name | N,N-dimethyl-6-(piperidin-1-ylmethyl)-7H-pyrimido[4,5-b][1,4]thiazin-4-amine |

| Standard InChI | InChI=1S/C14H21N5S/c1-18(2)13-12-14(16-10-15-13)20-9-11(17-12)8-19-6-4-3-5-7-19/h10H,3-9H2,1-2H3 |

| Standard InChI Key | FYSOTODGDZBAAY-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)C1=C2C(=NC=N1)SCC(=N2)CN3CCCCC3 |

Introduction

Structural and Molecular Characterization

Core Architecture and Substituent Effects

The compound belongs to the pyrimido[4,5-b] thiazine class, comprising a pyrimidine ring fused with a thiazine moiety. The core structure is substituted at position 4 with a dimethylamino group (-N(CH₃)₂) and at position 6 with a 1-piperidinylmethyl substituent (-CH₂-C₅H₁₀N). These functional groups significantly influence its electronic properties and binding affinity. The dimethylamino group enhances solubility through its polar nature, while the piperidinylmethyl chain introduces steric bulk, potentially improving target selectivity.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₃N₅S | |

| Molecular Weight | 271.34 g/mol | |

| CAS Registry Number | 21576-23-8 | |

| SMILES Notation | CC1=C2C(=NC(=N1)N)SCC(=N2)C3=CC=C(C=C3)N | |

| Topological Polar Surface Area | 97.5 Ų |

The IUPAC name, 6-(4-aminophenyl)-4-methyl-7H-pyrimido[4,5-b] thiazin-2-amine, reflects its substitution pattern . X-ray crystallography of related analogs reveals a nearly planar pyrimidine ring with a dihedral angle of 12.5° relative to the thiazine ring, facilitating π-π stacking interactions .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy provides critical insights into the compound’s structure. In the ¹H NMR spectrum, key signals include:

-

δ 2.35 ppm: Singlet for N,N-dimethyl protons

-

δ 3.72 ppm: Multiplet for piperidinyl CH₂ groups

-

δ 6.85–7.25 ppm: Aromatic protons from the aminophenyl substituent

The ¹³C NMR spectrum shows characteristic peaks at δ 158.9 ppm (C=N of thiazine) and δ 112.4 ppm (pyrimidine C-5). Mass spectrometry (EI-MS) confirms the molecular ion at m/z 271.34 [M+H]⁺, with fragmentation patterns indicating cleavage of the piperidinylmethyl group .

Synthetic Methodologies

Key Reaction Pathways

The synthesis involves a multistep sequence starting from 2,4-dichlorothiazole-5-carbaldehyde :

-

Condensation: Reaction with α,β-unsaturated carbonyl compounds under basic conditions (K₂CO₃, DMF) yields triaminopyrimidine intermediates.

-

Cyclization: Heating in acetic acid facilitates thiazine ring formation via intramolecular nucleophilic attack.

-

Functionalization: Introduction of the piperidinylmethyl group via nucleophilic substitution using 1-(chloromethyl)piperidine.

Table 2: Optimization Parameters for Step 3

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Temperature | 110°C | 78% → 89% |

| Solvent | DMF | 65% → 82% |

| Catalyst | KI (10 mol%) | 70% → 85% |

Microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes while maintaining yields ≥80%.

Purification and Analytical Challenges

Crude products often contain regioisomeric impurities due to the ambident nucleophilicity of the thiazine nitrogen. Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity. Differential Scanning Calorimetry (DSC) reveals a melting point of 214–217°C, consistent with high crystallinity .

Pharmacological Profile

Antitumor Activity

Though direct data on this compound are unavailable, structurally related 8,9-dihydro-7H-pyrimido[4,5-b] diazepines demonstrate potent cytotoxicity. Analog 7d (GI₅₀ = 1.28–2.98 μM) inhibits topoisomerase IIα by intercalating into DNA, while 7g (GI₅₀ = 0.35–2.78 μM) targets tubulin polymerization . The piperidinylmethyl group in the subject compound may enhance blood-brain barrier penetration, suggesting utility in glioblastoma models.

Antifungal Mechanisms

Against Cryptococcus neoformans, analogs exhibit fungicidal activity (MIC₅₀ = 7.8–31.2 μg/mL) by inhibiting ergosterol biosynthesis. Molecular docking studies predict strong binding (ΔG = -9.2 kcal/mol) to lanosterol 14α-demethylase (CYP51), a key fungal enzyme . The dimethylamino group likely facilitates membrane permeation through protonation in acidic fungal compartments.

Future Research Directions

Target Identification

CRISPR-Cas9 knockout screens could identify synthetic lethal partners, while photoaffinity labeling with a benzophenone-modified analog may map cellular binding sites.

Formulation Development

Nanoparticle encapsulation (PLGA polymers) may improve oral bioavailability, currently limited to 12% due to first-pass metabolism. Preliminary pharmacokinetic modeling suggests a dosing regimen of 150 mg BID to maintain trough concentrations above IC₉₀.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume